molecular formula C9H11NO B6275542 2-(5-methylpyridin-3-yl)prop-2-en-1-ol CAS No. 2763760-45-6

2-(5-methylpyridin-3-yl)prop-2-en-1-ol

Cat. No.: B6275542
CAS No.: 2763760-45-6
M. Wt: 149.2
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Description

2-(5-Methylpyridin-3-yl)prop-2-en-1-ol is a chemical compound featuring a pyridine heterocycle substituted with a methyl group at the 5-position and a propenol chain at the 3-position. This structure classifies it as a valuable pyridine derivative in medicinal chemistry and drug discovery . The pyridine ring system is a privileged scaffold in pharmaceuticals, known for its ability to improve solubility, influence metabolic stability, and participate in key hydrogen bonding interactions with biological targets . The specific substitution pattern of this compound, with a methyl group and a propenol side chain, makes it a versatile building block for the synthesis of more complex molecules, particularly through further functionalization of the double bond or the hydroxyl group. Researchers can utilize this compound in the design and development of kinase inhibitors , as pyridine derivatives are frequently employed in this class of therapeutics. For instance, recent patent literature describes isoxazolidine derivatives containing substituted pyridine elements as potent RIPK1 inhibitors . Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of inflammation, apoptosis, and necroptosis, and its inhibition is a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . The propenol side chain present in this reagent offers a synthetic handle for constructing such complex bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2763760-45-6

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Mechanistic Investigations and Chemical Reactivity of 2 5 Methylpyridin 3 Yl Prop 2 En 1 Ol

Reactivity Profiles of the Allylic Alcohol Moiety

The allylic alcohol group in 2-(5-methylpyridin-3-yl)prop-2-en-1-ol presents two primary sites for chemical reactions: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The interplay of these functional groups gives rise to a diverse range of potential transformations.

Transformations Involving the Hydroxyl Group

The hydroxyl group can undergo several key reactions, including selective oxidation, esterification, and etherification. These transformations are fundamental in synthetic organic chemistry for the creation of new chemical entities.

Selective Oxidation: The primary alcohol of the allylic system can be selectively oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. For instance, mild oxidizing agents would be expected to yield the corresponding α,β-unsaturated aldehyde, 2-(5-methylpyridin-3-yl)prop-2-enal. Stronger oxidation would lead to the formation of 2-(5-methylpyridin-3-yl)acrylic acid.

Esterification: In the presence of a carboxylic acid and an acid catalyst, or by reaction with an acyl halide or anhydride, the hydroxyl group can be converted into an ester. This reaction is typically reversible and driven to completion by removing water.

Etherification: The formation of an ether can be achieved under various conditions, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3.1: Hypothetical Transformations of the Hydroxyl Group

Reaction TypeReagent/CatalystProduct
Selective Oxidation (mild)Pyridinium (B92312) chlorochromate (PCC)2-(5-methylpyridin-3-yl)prop-2-enal
Selective Oxidation (strong)Potassium permanganate (B83412) (KMnO4)2-(5-methylpyridin-3-yl)acrylic acid
EsterificationAcetic anhydride, pyridine (B92270)2-(5-methylpyridin-3-yl)prop-2-en-1-yl acetate (B1210297)
EtherificationSodium hydride (NaH), Methyl iodide (CH3I)3-(1-methoxyprop-1-en-2-yl)-5-methylpyridine

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond is an electron-rich center, making it susceptible to attack by electrophiles. Key reactions include electrophilic additions, epoxidation, and catalytic hydrogenation.

Electrophilic Additions: The double bond can react with electrophiles such as hydrogen halides (HX) or halogens (X2). In the case of hydrogen halides, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-withdrawing pyridine ring could influence the regioselectivity.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen, the double bond can be reduced to a single bond, yielding 2-(5-methylpyridin-3-yl)propan-1-ol.

Table 3.2: Hypothetical Reactions at the Carbon-Carbon Double Bond

Reaction TypeReagent/CatalystProduct
HydrohalogenationHydrogen bromide (HBr)3-(2-bromo-1-hydroxypropan-2-yl)-5-methylpyridine
HalogenationBromine (Br2)3-(1,2-dibromo-1-hydroxypropan-2-yl)-5-methylpyridine
Epoxidationm-CPBA5-methyl-3-(2-methyloxiran-2-yl)pyridine
Catalytic HydrogenationH2, Pd/C2-(5-methylpyridin-3-yl)propan-1-ol

Allylic Rearrangements and Substitutions

Allylic systems are known to undergo rearrangement and substitution reactions, often proceeding through an allylic carbocation intermediate. Nucleophilic substitution on allylic alcohols can occur via either an SN1 or SN2' mechanism. In an SN1-type reaction, the loss of the hydroxyl group (after protonation) would lead to a resonance-stabilized allylic cation, which can then be attacked by a nucleophile at either of the two electrophilic carbon centers.

Reactivity of the Pyridine Nucleus in the Context of the Alkene-Alcohol Side Chain

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Pyridine itself is generally unreactive towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, they are typically directed to the 3- and 5-positions, as the intermediate carbocations are less destabilized than those formed by attack at the 2-, 4-, or 6-positions. In the case of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, the existing methyl group at the 5-position and the alkene-alcohol side chain at the 3-position will influence the position of any further electrophilic attack. The methyl group is an activating group, while the alkene-alcohol side chain's effect is more complex. Generally, electrophilic substitution would be expected to occur at the positions not already substituted, with the precise location depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. quora.com This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. quora.com For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, nucleophilic attack would be most likely to occur at the 2- and 6-positions. The presence of the methyl group at the 5-position and the side chain at the 3-position may sterically hinder attack at certain positions.

Potential for Coordination Chemistry via the Pyyridine Nitrogen

The pyridine ring is a cornerstone of coordination chemistry, and the nitrogen atom in 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is no exception. This nitrogen possesses a lone pair of electrons in an sp² hybridized orbital, making it a potent Lewis base capable of coordinating to a wide variety of metal centers. This ability allows the molecule to act as a monodentate ligand.

The coordination potential is influenced by both electronic and steric factors. The methyl group at the 5-position of the pyridine ring has a minor electron-donating effect, which can slightly enhance the basicity of the nitrogen atom and, consequently, its affinity for metal cations. The steric hindrance around the nitrogen is minimal, allowing for relatively facile coordination.

Research on structurally related pyridine derivatives substantiates this potential. For instance, 2-(diphenylphosphinoamino)pyridine has been shown to coordinate with metals like palladium and platinum, acting as a strong chelating ligand where the pyridine nitrogen is a key donor site. researchgate.net Similarly, studies on 2,5-disubstituted pyridines demonstrate their good binding ability to a range of transition-metal fragments, forming stable mono- and dinuclear complexes. nih.gov The formation of coordination polymers with ligands containing pyridine or fused pyridine systems, such as imidazo[1,5-a]pyridine, further highlights the propensity of the pyridine nitrogen to form stable, extended structures with metal ions like Zn(II). rsc.orgnih.gov These examples strongly suggest that 2-(5-methylpyridin-3-yl)prop-2-en-1-ol can serve as a versatile ligand in the synthesis of new metal-organic complexes and materials.

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol—a pyridine ring and an allylic alcohol—opens up a variety of reaction pathways. These can be broadly categorized into intramolecular processes, leading to cyclic structures, and intermolecular reactions, which build larger molecular assemblies.

Cyclization Reactions (e.g., intramolecular Mizoroki-Heck-type cyclizations for ring formation)

A significant area of investigation for molecules like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is their potential to undergo intramolecular cyclization to form novel heterocyclic scaffolds. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation and is particularly well-suited for constructing sterically demanding ring systems. nih.gov

To utilize this pathway, the pyridine ring would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate, typically at a position ortho to the side chain (e.g., the 2- or 4-position). In the presence of a palladium(0) catalyst, an intramolecular reaction can occur between the aryl halide and the tethered alkene of the prop-2-en-1-ol side chain. This process generally proceeds via an exo-cyclization pathway to form five- or six-membered rings, as this route is sterically less demanding. nih.gov

An illustrative example from the literature is the palladium-catalyzed intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines, which yields N-methylspiroindolines with high diastereoselectivity. nih.gov This demonstrates the feasibility of using such cyclizations to construct complex, stereodefined structures. The choice of ligands, bases, and additives can be crucial in controlling the efficiency and selectivity of the reaction. nih.govrsc.org

Table 1: Examples of Intramolecular Mizoroki-Heck Cyclization Conditions This table presents data from related reactions to illustrate potential conditions for the cyclization of a functionalized 2-(5-methylpyridin-3-yl)prop-2-en-1-ol derivative.

CatalystLigandBaseAdditiveSolventTemp. (°C)Product TypeRef.
Pd(OAc)₂P(o-tol)₃NEt₃-MeCN80Spiroindoline nih.gov
Pd(dba)₂(S)-BINAPProton Sponge-DMA100Enantioenriched Oxindole researchgate.net
PdCl₂(PPh₃)₂-K₂CO₃-DMF120Cyclopentaquinoline researchgate.net

Participation in Cascade Reactions and Multicomponent Processes

The reactivity of the allylic alcohol and the pyridine ring makes 2-(5-methylpyridin-3-yl)prop-2-en-1-ol an excellent candidate for cascade reactions. These processes, where multiple bonds are formed in a single synthetic operation, are highly efficient for building molecular complexity.

For example, research on (Z)-2-bromo-3-phenylprop-2-en-1-ols has shown their ability to participate in cascade nucleophilic attack and addition cyclization reactions with carbodiimides to form oxazolidin-2-imines without the need for a transition metal catalyst. nih.govresearchgate.net It is conceivable that 2-(5-methylpyridin-3-yl)prop-2-en-1-ol could undergo analogous transformations. The allylic alcohol could be activated, and the pyridine nitrogen could act as an internal nucleophile or base, or an external nucleophile could initiate a sequence that terminates in a reaction involving the pyridine ring.

Furthermore, palladium-catalyzed cascade reactions involving a Heck-type insertion followed by carbene insertion have been reported, leading to highly functionalized alkenes and spiro compounds. researchgate.net The structure of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is well-suited for incorporation into such multicomponent processes, potentially leading to the rapid synthesis of complex, polycyclic molecules.

Investigations into Self-Assembly and Supramolecular Interactions

Beyond covalent bond formation, the structure of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol suggests a propensity for self-assembly and supramolecular interactions. The planar, aromatic pyridine ring can engage in π-π stacking interactions, a key driving force in the organization of many molecular systems. nih.gov

Theoretical and experimental studies on related compounds provide strong evidence for this potential. For instance, certain pyridinium iodide derivatives have been shown to self-assemble in aqueous media to form nanoparticles. mdpi.com Dynamic light scattering (DLS) measurements of these systems revealed the formation of homogenous nanoparticles with average diameters ranging from approximately 370 to 430 nm. mdpi.com These assemblies are stabilized by a combination of hydrophobic effects and non-covalent interactions involving the pyridinium core.

Additionally, the pyridine nitrogen can participate in hydrogen bonding, either as an acceptor with the allylic alcohol's hydroxyl group in an intramolecular fashion or with other molecules in an intermolecular network. Supramolecular interactions can also play a crucial role in catalysis; for example, remote zinc-pyridine interactions have been shown to enhance the activity of Mizoroki-Heck cross-coupling reactions by pre-organizing the substrate around the catalyst's active site. rsc.org

Table 2: DLS Data for Self-Assembled Nanoparticles of a Related Pyridinium Compound Data from 3-(3,5-difluoro-3,5-bis((nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide (4b) illustrates the potential for nanoparticle formation.

SampleAverage Diameter (Zₐᵥ, nm)Polydispersity Index (PDI)Ref.
Freshly prepared~3700.30 mdpi.com
After 5 days~430~0.40 mdpi.com

Reaction Kinetics and Detailed Thermodynamic Analyses of Transformations

Detailed experimental kinetic and thermodynamic data for transformations involving 2-(5-methylpyridin-3-yl)prop-2-en-1-ol are not widely available in the published literature. Such studies are typically conducted for specific, well-defined reaction systems. However, general principles can be applied to understand the factors that would govern its reactivity.

For a potential intramolecular Mizoroki-Heck cyclization, the reaction kinetics would be influenced by several factors:

Catalyst and Ligand: The nature of the palladium catalyst and its ligand sphere is paramount. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the initial oxidative addition step but may hinder the final reductive elimination.

Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. researchgate.net

Temperature: As with most reactions, higher temperatures would generally increase the reaction rate, but can sometimes lead to undesired side products or catalyst decomposition.

For self-assembly processes, the thermodynamics are governed by a complex interplay of non-covalent forces. The formation of supramolecular structures is typically an entropically unfavorable process, which must be overcome by a sufficiently negative enthalpy change (ΔH) resulting from stabilizing interactions like π-π stacking, hydrogen bonding, and solvophobic effects.

Role of 2 5 Methylpyridin 3 Yl Prop 2 En 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Total Synthesis of Complex Molecular Architectures

While no specific total syntheses employing 2-(5-methylpyridin-3-yl)prop-2-en-1-ol have been reported in the available literature, the incorporation of similar pyridyl allylic alcohol scaffolds is a known strategy in the synthesis of complex natural products.

The synthesis of natural products often relies on the use of multifunctional building blocks to construct complex molecular frameworks. The pyridyl allylic alcohol scaffold can be incorporated through various synthetic strategies. For instance, the pyridine (B92270) ring can be formed at a late stage of a synthesis, or a pre-functionalized pyridine derivative can be elaborated. The allylic alcohol can be used to introduce stereocenters or to extend a carbon chain. General strategies for the derivatization of natural products often involve the modification of existing functional groups to create diverse molecular libraries.

The synthesis of precursors for advanced organic materials often involves the use of molecules with specific electronic and structural properties. While there is no direct evidence of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol being used for this purpose, its structure suggests potential. The pyridine moiety can be utilized for its electron-accepting properties and its ability to coordinate with metal ions. The polymerizable alkene group could be exploited in the synthesis of functional polymers.

Building Block for Heterocyclic Compound Libraries and Analogues

The generation of libraries of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The derivatization of a core scaffold like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol would be a viable approach to create a diverse set of molecules for biological screening.

The modification of the side chain of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol could lead to a wide array of substituted pyridines. The hydroxyl group of the allylic alcohol could be replaced by various nucleophiles, or the double bond could be subjected to reactions such as hydrogenation, dihydroxylation, or epoxidation. Furthermore, the pyridine ring itself can be functionalized. Methodologies for producing multi-substituted pyridines from acyclic precursors are well-established.

Table 1: Potential Derivatization Reactions of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

Reaction TypeReagents and ConditionsPotential Product
OxidationMnO₂, PCC, or Swern oxidation2-(5-methylpyridin-3-yl)propenal
Epoxidationm-CPBA or other peroxy acids2-(5-methylpyridin-3-yl)oxiran-2-yl)methanol
HydrogenationH₂, Pd/C2-(5-methylpyridin-3-yl)propan-1-ol
EtherificationNaH, Alkyl halide3-(1-(alkoxymethyl)vinyl)-5-methylpyridine
EsterificationAcyl chloride, pyridine2-(5-methylpyridin-3-yl)prop-2-en-1-yl acetate (B1210297)

This table represents hypothetical reactions based on the known reactivity of allylic alcohols and pyridines.

The construction of fused heterocyclic systems is a common strategy to explore new chemical space. The pyridine ring and the allylic alcohol of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol could serve as handles for annulation reactions to form fused systems like thienopyridines or pyridopyrimidines. For instance, reaction with a sulfur source could potentially lead to the formation of a thienopyridine ring system. The synthesis of fused heterocycles often involves cyclization reactions.

Applications in Materials Chemistry and Catalysis

The application of pyridine-containing compounds in materials chemistry and catalysis is a well-established field. The nitrogen atom of the pyridine ring can act as a ligand for metal catalysts or as a basic site to catalyze organic reactions. The potential for 2-(5-methylpyridin-3-yl)prop-2-en-1-ol in these areas remains to be explored.

Role as a Monomer for Polymer Synthesis or Polymeric Ligand Precursor

No studies detailing the polymerization of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol or its use as a precursor for polymeric ligands were found in the reviewed literature.

Potential as a Chiral Ligand Precursor in Asymmetric Catalysis

There is no available research on the synthesis of chiral ligands derived from 2-(5-methylpyridin-3-yl)prop-2-en-1-ol or their subsequent application in asymmetric catalysis.

Computational Chemistry and Quantum Mechanical Investigations of 2 5 Methylpyridin 3 Yl Prop 2 En 1 Ol

Molecular Structure and Conformation Analysis Methodologies

The theoretical examination of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol's structure and conformational landscape would rely on established computational techniques.

Geometry Optimization Using Density Functional Theory (DFT) at Various Basis Sets

To determine the most stable three-dimensional arrangement of atoms in 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, geometry optimization is performed using Density Functional Theory (DFT). This method is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. For instance, studies on similar molecules like 2-amino-5-methyl pyridine (B92270) have successfully employed the B3LYP/6-311++G(d,p) level of theory to achieve optimized geometry. researchgate.net The process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. Different basis sets, which are sets of mathematical functions used to describe the electron orbitals, would be used to ensure the convergence and accuracy of the results.

Conformational Isomerism and Mapping of Potential Energy Surfaces

The presence of rotatable bonds in 2-(5-methylpyridin-3-yl)prop-2-en-1-ol—specifically the C-C bond connecting the propenol group to the pyridine ring and the C-O bond of the alcohol—suggests the existence of multiple conformational isomers. A potential energy surface (PES) scan would be conducted by systematically rotating these bonds and calculating the energy at each step. This mapping helps identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. This analysis is vital for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Vibrational Analysis and Prediction of Spectroscopic Signatures (e.g., IR, Raman)

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. For example, in studies of pyridine-borane complexes, DFT calculations have been used to analyze the vibrational modes and have shown how dative bonding affects the pyridine ring's vibrations. nih.govacs.orgacs.org This predictive power is invaluable for interpreting experimental spectroscopic data and identifying the compound.

Electronic Structure and Reactivity Descriptors

The electronic properties of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol dictate its reactivity and potential interactions. Computational methods provide deep insights into these characteristics.

Frontier Molecular Orbital (FMO) Theory and Analysis (e.g., HOMO-LUMO gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap generally implies higher reactivity. For related pyridine compounds, HOMO-LUMO analysis has been used to illustrate optical polarizability and chemical hardness/softness. researchgate.net

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the region from which electrons are most likely to be donated.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the region where electrons are most likely to be accepted.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. For related compounds like 2-amino-5-methyl pyridine, MEP analysis has been used to identify nucleophilic and electrophilic regions. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of reaction.

ColorElectrostatic PotentialType of Interaction
Red NegativeElectrophilic Attack
Blue PositiveNucleophilic Attack
Green/Yellow Intermediate-

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule and the interactions between different parts of its structure. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This analysis provides a framework for studying charge transfer and the energetic stabilization arising from electron delocalization.

In heterocyclic systems such as pyridine derivatives, NBO analysis can reveal significant insights into molecular stability. researchgate.net The interactions between occupied (donor) and unoccupied (acceptor) orbitals are quantified, with stronger interactions indicating greater stabilization. For instance, in a study of various heterocyclic anticancer compounds, NBO analysis using the B3LYP/6-31G(d,p) level of theory demonstrated that π-π interactions and strong conjugative interactions lead to increased molecular polarization as the π-electron cloud moves from donor to acceptor orbitals. researchgate.net

A representative table of NBO analysis for a related pyridine derivative might look like the following:

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP (1) N5π* (C2-C3)15.2
LP (1) O1σ* (C8-H9)2.5
π (C2-C3)π* (C4-C5)20.8
π (C7=C8)π* (C2-C3)5.3

This table is illustrative and based on typical values for similar compounds.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual and quantitative description of electron localization in a molecule. nih.gov ELF, in particular, is a powerful method for mapping out regions of space where there is a high probability of finding an electron pair. nist.gov This allows for the clear identification of atomic cores, covalent bonds, and lone pairs. nist.gov

The ELF is a function of spatial coordinates and is typically represented as a contour plot or an isosurface. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as in covalent bonds and lone pairs. In aromatic molecules, ELF analysis can be used to understand the extent of π-electron delocalization, a key factor in aromaticity. acs.orgresearchgate.net

For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, an ELF analysis would be expected to show high localization in the C-C and C-H bonds, the C=C double bond, the C-O bond, and around the nitrogen and oxygen atoms, corresponding to their lone pairs. The delocalized π-system of the pyridine ring would also be evident. Studies on hydrogen-bonded complexes have shown that ELF analysis can also elucidate the nature and strength of intermolecular interactions. nih.gov

The Local Orbital Locator (LOL) provides similar information to ELF but is based on a different mathematical formulation. It also helps in visualizing areas of high electron localization. Both methods offer a chemically intuitive picture of the electron distribution and are valuable for understanding the electronic structure of complex molecules. nih.gov

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. wikipedia.org It partitions the total electron population among the atoms, providing a simple way to quantify the charge distribution. chemrxiv.orgscience.gov While it has known limitations, such as a strong dependence on the basis set used, it remains a widely used tool for comparing charge distributions in related series of molecules. wikipedia.org

The calculated Mulliken charges can indicate which atoms in a molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential.

For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, a Mulliken population analysis would likely show that the nitrogen and oxygen atoms carry a negative charge due to their high electronegativity. The carbon atoms of the pyridine ring would have varying charges depending on their position relative to the nitrogen atom and the substituents. For instance, in a computational study of 2-amino-5-methyl pyridine, the Mulliken charges were calculated using the B3LYP/6-311++G(d,p) basis set, revealing the charge distribution across the molecule. researchgate.net Similarly, analysis of pyridine dimers and trimers has shown how charge distribution influences intermolecular interactions. researchgate.net

A representative table of Mulliken atomic charges for a similar substituted pyridine is provided below:

AtomCharge (e)
N1-0.58
C20.35
C3-0.15
C40.20
C5-0.10
C60.18
C(methyl)-0.25
C(propene)0.05
O(hydroxyl)-0.65
H(hydroxyl)0.40

This table is illustrative and based on typical values for similar compounds.

Thermodynamic and Kinetic Parameters from Computational Studies

Computational chemistry provides a powerful means to calculate the thermodynamic and kinetic parameters of chemical reactions, offering insights into their feasibility and mechanisms.

Calculation of Enthalpy, Entropy, and Gibbs Free Energy

The standard thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated using quantum mechanical methods. These calculations typically involve optimizing the molecular geometry and performing a frequency calculation to obtain the vibrational modes. From these, the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions can be determined.

For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, these calculations would provide valuable data on its stability and potential for reaction. For example, the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) could be determined. Such data is available for pyridine and its derivatives in databases like the NIST WebBook. nist.govnist.gov The enthalpy of hydrogenation of pyridine derivatives, for instance, has been studied to assess their potential for hydrogen storage. researchgate.net Furthermore, the sublimation thermodynamics of pyridine derivatives have been investigated to understand their solid-state properties. rsc.org

A representative table of calculated thermodynamic properties for a related pyridine derivative is shown below:

PropertyValueUnits
Enthalpy (H)-0.25Hartree/particle
Enthalpy of formation (ΔfH°)150.5kJ/mol
Entropy (S°)350.2J/mol·K
Gibbs Free Energy (G)-0.29Hartree/particle

This table is illustrative and based on typical values for similar compounds.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

The geometry and energy of a transition state can be located using various computational techniques. Once found, a frequency calculation can confirm that it is a true transition state by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key parameter in determining the reaction rate.

For a molecule like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, transition state analysis could be used to study various reactions, such as its synthesis, oxidation, or participation in biochemical pathways. For example, in the study of a biosynthetic pathway, transition states and intermediate states were identified with their corresponding Gibbs free energies to elucidate the reaction mechanism. acs.org The process of finding a transition state often involves methods like relaxed surface scans or nudged elastic band (NEB) calculations to find an initial guess for the transition state geometry. youtube.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Methodologies (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the structure of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by their position relative to the nitrogen atom and the other substituents. The vinylic protons of the prop-2-en-1-ol group would likely resonate in the δ 5.0-6.0 ppm range. The allylic alcohol gives rise to a signal for the CH₂ group, and the methyl group on the pyridine ring would produce a singlet in the upfield region, around δ 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the pyridine ring are expected in the δ 120-150 ppm region. The olefinic carbons of the propene group would also be found in the downfield area, while the carbon of the methyl group would appear significantly upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a prediction based on typical chemical shift values for similar structural motifs, as direct experimental data for this specific compound is not publicly available.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine C2-H~8.3~148
Pyridine C4-H~7.5~135
Pyridine C6-H~8.4~149
Pyridine C3-~138
Pyridine C5-~132
Pyridine CH₃~2.4~18
Vinylic C=CH₂~5.3, ~5.1~115
Vinylic C-~145
Allylic CH₂OH~4.3~64
OHVariable-

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the vinylic protons and potentially between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the prop-2-en-1-ol substituent to the correct position (C3) on the methylpyridine ring. For example, a correlation between the allylic CH₂ protons and the pyridine C3 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the stereochemistry and conformation of the molecule.

Applications of Solid-State NMR Spectroscopy (if relevant)

Solid-State NMR (ssNMR) could be relevant if 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is a crystalline solid. It can provide information about the molecular structure and packing in the solid state, which may differ from the solution state. ssNMR could also be used to study polymorphism if the compound exists in multiple crystalline forms.

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is critical for determining the precise molecular weight of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass is a key piece of data for the definitive identification of the compound. For related compounds, HRMS has been used to confirm molecular weights with high precision.

Ionization Techniques for Structural Elucidation (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

The choice of ionization technique is crucial for the successful analysis of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, which contains a hydroxyl group and a nitrogen heterocycle. It typically generates protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation. ESI coupled with HRMS is a common method for obtaining exact mass measurements.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules than ESI, MALDI could also be employed. The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.

By analyzing the fragmentation patterns produced in the mass spectrometer (e.g., through tandem MS/MS experiments), further structural details can be elucidated, corroborating the connectivities determined by NMR.

Fragmentation Pathway Analysis

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺). The fragmentation is expected to be directed by the pyridine ring, the hydroxyl group, and the allylic position, which can stabilize adjacent carbocations.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Alcohols commonly undergo cleavage of the C-C bond adjacent to the oxygen atom. For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, this would involve the cleavage of the bond between the carbinol carbon and the vinyl group, or the carbinol carbon and the pyridine ring. The loss of the vinyl group (•CH=CH₂) would result in a significant fragment.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment with a mass 18 units less than the molecular ion (M-18).

Benzylic-type Cleavage: The bond between the propenol side chain and the pyridine ring is analogous to a benzylic position. Cleavage at this position would be favorable due to the resonance stabilization of the resulting pyridinylmethyl-type cation. This could lead to the formation of a prominent ion corresponding to the methylpyridine portion of the molecule.

Pyridine Ring Fragmentation: Pyridine and its derivatives exhibit characteristic ring fragmentation patterns, often involving the loss of HCN or acetylene.

A plausible fragmentation scheme would initiate with the molecular ion, which could then undergo parallel or sequential losses of small neutral molecules or radicals.

Predicted Mass Spectrometry Fragmentation Data

Fragment Ion DescriptionProposed Structure of FragmentPredicted m/z Value
Molecular Ion[C₁₀H₁₃NO]⁺163
Loss of water (H₂O)[C₁₀H₁₁N]⁺•145
Loss of hydroxyl radical (•OH)[C₁₀H₁₂N]⁺146
Loss of formyl radical (•CHO)[C₉H₁₂N]⁺134
Methylpyridine cation[C₆H₇N]⁺93

Note: This table represents predicted values based on chemical principles, as direct experimental data was not found.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the molecular vibrations of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is expected to show characteristic absorption bands corresponding to its alcohol, alkene, and substituted pyridine functionalities. The O-H stretching vibration of the alcohol group is typically the most prominent feature.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200-3600Strong, BroadO-H StretchAlcohol
3000-3100MediumC-H StretchAromatic (Pyridine) & Alkene
2850-2960MediumC-H StretchAlkyl (Methyl group)
1640-1680MediumC=C StretchAlkene
1550-1610Medium-StrongC=C and C=N Ring StretchPyridine
1000-1260StrongC-O StretchPrimary Alcohol

The broadness of the O-H band is due to hydrogen bonding. The precise positions of the pyridine ring vibrations can provide information about the substitution pattern.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations, which are often weak in IR, can be strong in Raman spectra. For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, the C=C bond of the propenyl group and the symmetric breathing modes of the pyridine ring are expected to be prominent.

Predicted Raman Shifts

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group
~3060StrongC-H StretchAromatic (Pyridine) & Alkene
~1650StrongC=C StretchAlkene
~1600 & ~1030StrongRing Breathing ModesPyridine
~1380MediumC-H BendMethyl group

The combination of FT-IR and Raman spectroscopy allows for a comprehensive identification of the functional groups present in the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 2-(5-methylpyridin-3-yl)prop-2-en-1-ol are the substituted pyridine ring and the carbon-carbon double bond.

Absorption Characteristics of Chromophores in the Compound

The UV-Vis spectrum of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits two main absorption bands: a strong π → π* transition around 200-220 nm and a weaker n → π* transition around 270 nm. The substitution on the pyridine ring will influence the position and intensity of these bands.

The methyl and propenol substituents on the pyridine ring are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The n → π* transition of the pyridine nitrogen's lone pair is also expected to be present, though it may be less intense.

Predicted UV-Vis Absorption Maxima (λmax)

TransitionPredicted λmax (in ethanol)Chromophore
π → π~220-240 nmSubstituted Pyridine Ring
n → π~270-290 nmPyridine Nitrogen

Investigations of Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly affect the electronic transitions, a phenomenon known as solvatochromism.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons of the pyridine nitrogen can interact with protic solvents (like ethanol (B145695) or water) through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

Therefore, when recording the UV-Vis spectrum of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol in solvents of varying polarity (e.g., from hexane (B92381) to ethanol), a blue shift of the n → π* band and a red shift of the π → π* band would be expected with increasing solvent polarity.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol from reaction mixtures and for the quantification of its purity. The choice of method is dictated by the compound's polarity, volatility, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol. Given its polar nature, attributed to the hydroxyl group and the nitrogen atom in the pyridine ring, reversed-phase HPLC is the most appropriate mode of separation.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. For 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, a gradient elution method, starting with a high proportion of water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would be effective. This allows for the separation of the target compound from both more polar and less polar impurities.

Furthermore, HPLC is a powerful tool for the separation of potential isomers or diastereomers. Chiral HPLC, employing a chiral stationary phase, would be necessary to resolve enantiomers if the synthesis is not stereospecific.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~12.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. While the polarity of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol may present challenges for GC analysis, derivatization can be employed to enhance its volatility and thermal stability. Silylation of the hydroxyl group with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a less polar and more volatile trimethylsilyl (B98337) ether derivative.

The GC separates the components of the sample based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of the compound and any impurities based on their fragmentation patterns. This technique is particularly useful for detecting and identifying low-level volatile impurities that may not be resolved by HPLC.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z
Derivatizing Agent BSTFA with 1% TMCS

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a chemical reaction. For the synthesis of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes. The separated spots are visualized under UV light (due to the UV-active pyridine ring) or by staining with an appropriate reagent (e.g., potassium permanganate (B83412), which reacts with the alkene and alcohol functional groups). The relative retention factors (Rf) of the starting materials and the product allow for a quick assessment of the reaction's status.

Table 3: Example TLC System for Monitoring the Synthesis of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase 50% Ethyl Acetate in Hexanes
Visualization UV light (254 nm) and Potassium Permanganate stain
Expected Rf (Product) ~0.4

X-ray Crystallography for Solid-State Structure Determination

While chromatographic techniques provide information on purity and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

The prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. For a moderately polar compound like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, several crystallization techniques can be employed:

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure provides precise information on:

Bond lengths and angles: Confirming the connectivity of the atoms and providing insight into the electronic structure.

Conformation: Determining the spatial arrangement of the atoms, including the orientation of the methyl and allyl groups relative to the pyridine ring.

Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data for 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (˚) 105.2
Volume (ų) 923.4
Z 4
Calculated Density (g/cm³) 1.25
R-factor < 0.05

Future Research Directions and Emerging Paradigms in Pyridyl Allylic Alcohol Chemistry

Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

The synthesis of structurally precise pyridyl allylic alcohols, particularly chiral variants, remains a significant challenge. Future research will heavily concentrate on creating novel catalytic systems that offer superior efficiency and selectivity.

The development of advanced transition metal catalysts is a primary research avenue. While palladium- and iridium-based catalysts have shown utility, there is a continuous search for more robust and versatile systems. acs.orgrsc.org For instance, iridium-catalyzed kinetic resolution of racemic allylic alcohols has demonstrated high selectivity factors, providing a viable route to enantiopure materials. rsc.org Similarly, novel palladium-iodide systems have been explored for the synthesis of highly functionalized allylic alcohols. researchgate.net The future may see the rise of catalysts based on more earth-abundant metals like nickel, as seen in the development of heterogeneous single-atom Ni catalysts for complex C-C couplings. acs.org These systems could offer more sustainable and economical synthetic routes.

Biocatalysis represents another burgeoning frontier. The use of enzymes, such as carbonyl reductases and alcohol dehydrogenases, in whole-cell systems or as isolated enzymes, offers a green and highly selective alternative to traditional chemical catalysis. nih.gov Engineered E. coli transformants that co-express a reductase and a cofactor regeneration enzyme can serve as all-purpose catalysts for producing chiral alcohols from their corresponding ketones. nih.gov This approach avoids the use of heavy metals and often proceeds under mild conditions with exceptional enantioselectivity.

Table 1: Comparison of Emerging Catalytic Systems for Pyridyl Allylic Alcohol Synthesis

Catalytic System Key Features Potential Advantages Representative Examples/Concepts
Advanced Transition Metal Catalysts Iridium, Palladium, Nickel, Titanium complexes with chiral ligands. High turnover numbers, tunable reactivity, broad substrate scope. Iridium-catalyzed asymmetric hydrogenation rsc.org, Palladium-Iodide catalysis researchgate.net, Titanium-TADDOLate for cyclopropanation organic-chemistry.org, Nickel single-atom catalysts. acs.org
Biocatalysis Engineered enzymes (e.g., reductases) in whole-cell or isolated forms. Exceptional enantioselectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. E. coli expressing carbonyl reductase and glucose 1-dehydrogenase for cofactor regeneration. nih.gov
Heterogeneous Catalysis Catalysts immobilized on solid supports (e.g., silica (B1680970), carbon nitride). Ease of separation and catalyst recycling, suitability for flow chemistry, enhanced stability. Cu(II)-pyridyl complex on silica microspheres rsc.org, Ni single-atoms on carbon nitride. acs.org

Exploration of Untapped Reactivity Profiles for New Chemical Transformations

Beyond improving their synthesis, a major research thrust involves exploring the untapped reactivity of pyridyl allylic alcohols to forge new chemical bonds and construct novel molecular architectures. The unique combination of a nucleophilic alcohol, a reactive alkene, and an electronically distinct pyridine (B92270) ring makes these compounds versatile platforms for chemical innovation.

Future work will likely focus on the direct activation of the C-OH bond for substitution reactions, bypassing the need for pre-functionalization to halides or sulfonates. uva.nl Mechanistic studies suggest that catalyst systems can enable the direct use of unactivated allylic alcohols in amination and alkylation reactions. uva.nl Another area of interest is the development of novel C-H activation strategies on the pyridine ring or at the allylic position, allowing for late-stage functionalization and the rapid generation of molecular diversity from a common intermediate.

The alkene moiety offers a rich playground for new transformations. While classic reactions like epoxidation and dihydroxylation are known, future research will likely target more complex, multicomponent reactions. For example, palladium-catalyzed three-component reactions that couple an aryl boronic acid, an alkene, and diboron (B99234) reagents could be adapted to the alkene of pyridyl allylic alcohols, enabling the simultaneous installation of aryl and boryl groups. acs.org The development of asymmetric variants of such reactions would be particularly valuable.

Table 2: Potential Future Reactions for 2-(5-methylpyridin-3-yl)prop-2-en-1-ol

Reaction Type Target Moiety Potential Outcome Enabling Technology
Direct Allylic Substitution Allylic Alcohol Direct formation of C-N, C-O, or C-C bonds without pre-activation. Phosphoramidite-based Pd(π-allyl) catalysts. uva.nl
Remote C-H Functionalization Pyridine Ring Introduction of new functional groups at specific positions on the pyridine ring. Transition metal-catalyzed C-H activation.
Asymmetric Cyclopropanation Alkene Enantioselective formation of a cyclopropylmethanol (B32771) derivative. Chiral Titanium-TADDOLate catalysts. organic-chemistry.org
Three-Component Arylboration Alkene Formation of a β-aryl, γ-boryl alcohol. Aerobic Palladium catalysis. acs.org

Integration with Flow Chemistry and Automated Synthesis for Enhanced Productivity

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of pharmaceutical intermediates, including pyridyl allylic alcohols. bohrium.comnih.gov Flow chemistry offers numerous advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. researchgate.netacs.org

Automated flow synthesis systems can significantly enhance productivity by enabling rapid reaction optimization, library generation for screening, and telescoped multi-step syntheses that minimize or eliminate intermediate purification steps. syrris.com For the synthesis of a molecule like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, a multi-step sequence could be integrated into a single continuous flow platform, dramatically reducing production time and waste generation. researchgate.net Furthermore, the integration of artificial intelligence and machine learning algorithms with automated flow systems can accelerate the discovery of optimal reaction conditions, pushing the boundaries of synthesis efficiency. syrris.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Process Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and mixing. bohrium.com
Safety Handling of large quantities of hazardous materials; risk of thermal runaway. Small reactor volumes enhance safety; hazardous intermediates can be generated and consumed in-situ. acs.org
Efficiency & Yield Lower yields often due to side reactions and workup losses. Higher yields and purity due to precise control. researchgate.net
Scalability Challenging; often requires re-optimization of conditions. Straightforward scaling by running the system for longer or using parallel reactors. syrris.com
Automation Difficult to fully automate complex multi-step sequences. Easily integrated with pumps, robotics, and in-line analytics for full automation. bohrium.comsyrris.com

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to developing better synthetic methods. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools.

For reactions involving pyridyl allylic alcohols, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products without disturbing the reaction. youtube.com By tracking characteristic vibrational frequencies—such as the C=C stretch of the alkene, the O-H stretch of the alcohol, or vibrations associated with the pyridine ring—researchers can gain invaluable insights into reaction kinetics, identify transient intermediates, and elucidate reaction pathways. youtube.com Other promising techniques include in-situ Raman and NMR spectroscopy, which provide complementary structural information. Fluorescence analysis has also been used to monitor the progress of reactions involving pyridyl complexes by tracking the generation of fluorescent products or the quenching of fluorescent reagents. rsc.org

Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Application in Pyridyl Allylic Alcohol Chemistry
In-Situ FTIR Real-time concentration profiles of reactants, intermediates, and products based on vibrational modes. youtube.com Monitoring the consumption of a ketone precursor and formation of the alcohol; tracking the disappearance of the alkene in addition reactions.
In-Situ Raman Complementary vibrational information; excellent for aqueous systems and non-polar bonds. Observing changes in the C=C bond and pyridine ring structure during catalysis.
In-Situ NMR Detailed structural information and quantification of all soluble species. Unambiguous identification of intermediates and byproducts; studying catalyst-substrate interactions.
Fluorescence Spectroscopy Highly sensitive detection of fluorescent species. Monitoring reactions that produce a fluorescent product or consume a fluorescent substrate. rsc.org

Synergistic Approaches Combining Computational and Experimental Research for Deeper Understanding

The synergy between computational chemistry and experimental work has become a powerful paradigm for modern chemical research. This integrated approach provides a much deeper understanding of structure, reactivity, and mechanism than either method could achieve alone. researchgate.net

In the context of pyridyl allylic alcohol chemistry, Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states, and predict the outcomes of reactions. acs.org For example, computational studies can help elucidate the mechanism of catalyst activation or explain the origin of enantioselectivity in an asymmetric reaction by comparing the energy barriers for different reaction pathways. uva.nl They can also predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) that can help experimentalists identify unknown intermediates. rsc.org

Experimental studies, in turn, provide the crucial real-world data needed to validate and refine computational models. nih.gov Kinetic experiments can confirm predicted rate laws, the synthesis and isolation of proposed intermediates can verify their existence, and spectroscopic analysis provides the ground truth for computational predictions. This iterative cycle of prediction, experimentation, and refinement accelerates the discovery and optimization of new catalysts and reactions for the synthesis and transformation of molecules like 2-(5-methylpyridin-3-yl)prop-2-en-1-ol. acs.orgrsc.org

Table 5: Roles of Computational and Experimental Methods in Chemical Research

Role Computational Methods (e.g., DFT) Experimental Methods
Mechanism Elucidation Propose reaction pathways; calculate transition state structures and energies. acs.orguva.nl Perform kinetic studies; isolate and characterize intermediates; conduct isotopic labeling studies.
Catalyst Design Predict catalyst activity and selectivity; model substrate-catalyst interactions. rsc.org Synthesize and test new catalysts; optimize reaction conditions (temperature, solvent, etc.).
Spectroscopy Calculate NMR, IR, and other spectroscopic properties to aid in structure assignment. rsc.org Acquire spectra of reactants, products, and intermediates to determine their structures. rsc.orgyoutube.com
Thermodynamics Compute reaction enthalpies and free energies. nih.gov Measure reaction heats using calorimetry; determine equilibrium constants.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-methylpyridin-3-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodology : Start with a pyridine precursor (e.g., 5-methylpyridin-3-yl derivatives) and employ nucleophilic substitution or coupling reactions. Optimize reaction temperature (e.g., 60–80°C for reduced side products) and solvent polarity (e.g., THF or DMF for solubility). Monitor progress via TLC or HPLC .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the propenol group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structure of 2-(5-methylpyridin-3-yl)prop-2-en-1-ol be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for refinement, ensuring R-factor < 0.05 .
  • Spectroscopy : Assign NMR peaks (¹H/¹³C) using DEPT-135 and HSQC; compare computed (DFT) vs. experimental shifts to validate stereoelectronic effects .

Q. What spectroscopic techniques are most effective for characterizing the hydroxyl and olefin groups in this compound?

  • Methodology :

  • IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1620–1680 cm⁻¹).
  • ¹H NMR : Assign olefinic protons (δ 5.5–6.5 ppm, coupling constants J = 10–16 Hz) and hydroxyl proton (δ 1.5–3.0 ppm, broad, exchangeable with D₂O) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodology : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Calculate NMR shifts using gauge-independent atomic orbital (GIAO) method. Adjust for solvent effects (PCM model) and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .

Q. What strategies are recommended for analyzing potential tautomeric or conformational equilibria in this compound?

  • Methodology :

  • Variable-temperature NMR : Monitor peak splitting/shifting to detect slow-exchange equilibria.
  • Dynamic HPLC : Use chiral stationary phases to separate enantiomers/conformers.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to identify stable conformers .

Q. How can crystallographic data be leveraged to study non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this molecule?

  • Methodology : Use SHELXL to refine H-atom positions and generate Hirshfeld surfaces. Analyze interaction motifs (e.g., O-H···N hydrogen bonds, C-H···π contacts) with CrystalExplorer. Compare packing motifs with similar pyridine derivatives .

Q. What experimental approaches are suitable for investigating the compound’s stability under varying pH and temperature?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (HCl, pH 2)/basic (NaOH, pH 12) conditions at 40–60°C. Monitor degradation via UPLC-MS.
  • Arrhenius Analysis : Calculate activation energy (Eₐ) for thermal decomposition using TGA/DSC .

Q. How can researchers address contradictory bioactivity data across different assay systems?

  • Methodology :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity, SPR for receptor binding).
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., cell line, solvent concentration) .

Q. What methods are effective for detecting and quantifying impurities (e.g., regioisomers) in synthesized batches?

  • Methodology :

  • HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.
  • LC-HRMS : Identify impurities via exact mass (<5 ppm error) and fragment ion matching .

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